N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide
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Overview
Description
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis method.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the indole derivative with an isocyanate.
Formation of the Pyrrolidine Moiety: The pyrrolidine moiety can be synthesized via the reaction of an amine with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The fluoro group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide .
- N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine .
Uniqueness
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C20H19FN4O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H19FN4O2/c21-14-3-5-18(24-20(27)25-9-1-2-10-25)16(12-14)19(26)23-15-4-6-17-13(11-15)7-8-22-17/h3-8,11-12,22H,1-2,9-10H2,(H,23,26)(H,24,27) |
InChI Key |
DGKHDJAQTCOALK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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